molecular formula C15H13ClN6O B14957054 4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14957054
M. Wt: 328.75 g/mol
InChI Key: ANIPMZKWUVTUTK-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a pyridine ring, and a tetrazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorobenzoyl chloride with 2-(pyridin-4-yl)ethylamine to form an amide intermediate. This intermediate is then subjected to a cyclization reaction with sodium azide to introduce the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the nitro or chloro groups, leading to the formation of amines or dehalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tetrazole ring is particularly important for its binding affinity and specificity. The molecular pathways affected by this compound can vary depending on the biological context, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(pyridin-2-yl)benzamide
  • 4-chloro-N-(pyridin-3-yl)benzamide
  • 4-chloro-N-(pyridin-4-yl)benzamide

Uniqueness

4-chloro-N-[2-(pyridin-4-yl)ethyl]-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which is not found in many similar compounds. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13ClN6O

Molecular Weight

328.75 g/mol

IUPAC Name

4-chloro-N-(2-pyridin-4-ylethyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H13ClN6O/c16-12-1-2-13(14(9-12)22-10-19-20-21-22)15(23)18-8-5-11-3-6-17-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,18,23)

InChI Key

ANIPMZKWUVTUTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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